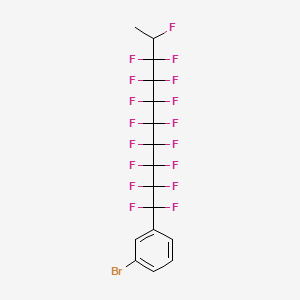![molecular formula C10H11BrN2 B14887978 5'-Bromo-4'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B14887978.png)
5'-Bromo-4'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Bromo-4’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine]: is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a bromine atom, a methyl group, and a spiro linkage between a cyclopropane ring and a pyrrolo[2,3-b]pyridine moiety. The molecular formula is C10H11BrN2, and it has a molecular weight of 239.11 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-4’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine] typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of a suitable precursor, such as a substituted pyridine, with an appropriate reagent to form the pyrrolo[2,3-b]pyridine core.
Introduction of the Spiro Linkage: The cyclopropane ring is introduced through a cycloaddition reaction, often using a diazo compound as the cyclopropanating agent.
Bromination and Methylation: The final steps involve the selective bromination and methylation of the compound to yield the desired product
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents .
Análisis De Reacciones Químicas
Types of Reactions
5’-Bromo-4’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions to form more complex polycyclic structures
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxides and hydroxylated derivatives.
Reduction Products: Dehalogenated compounds
Aplicaciones Científicas De Investigación
5’-Bromo-4’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism of action of 5’-Bromo-4’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine] involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparación Con Compuestos Similares
Similar Compounds
5’-Bromo-1’,2’-dihydrospiro[cyclohexane-1,3’-pyrrolo[2,3-b]pyridine]-2’,4-dione: Similar spirocyclic structure but with a cyclohexane ring instead of a cyclopropane ring.
5’-Bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one: Similar structure but with a different substitution pattern.
Uniqueness
The uniqueness of 5’-Bromo-4’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine] lies in its specific substitution pattern and the presence of both a bromine atom and a methyl group, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H11BrN2 |
|---|---|
Peso molecular |
239.11 g/mol |
Nombre IUPAC |
5-bromo-4-methylspiro[1,2-dihydropyrrolo[2,3-b]pyridine-3,1'-cyclopropane] |
InChI |
InChI=1S/C10H11BrN2/c1-6-7(11)4-12-9-8(6)10(2-3-10)5-13-9/h4H,2-3,5H2,1H3,(H,12,13) |
Clave InChI |
KPIUWNXWCRMKCP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NC=C1Br)NCC23CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


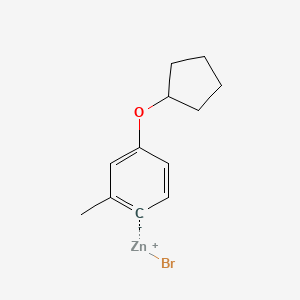
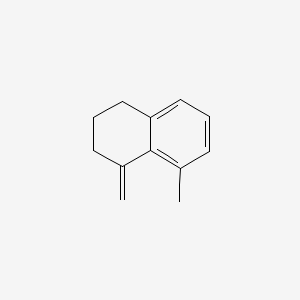
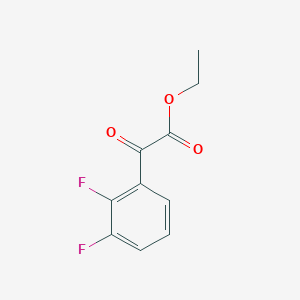
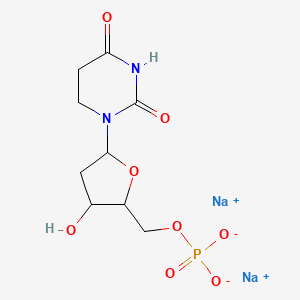

![2-Amino-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrocyclohexadeca[b]furan-3-carbonitrile](/img/structure/B14887938.png)
![7-Methylspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B14887950.png)
![(3aR,6aS)-5-Benzyl-3-(3,4-dimethoxy-phenyl)-3a,6a-dihydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B14887951.png)
![(2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanol](/img/structure/B14887961.png)

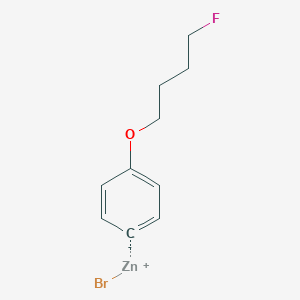
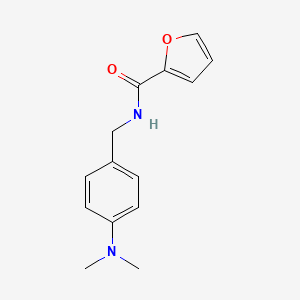
![2-Cyclopropyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14887990.png)
